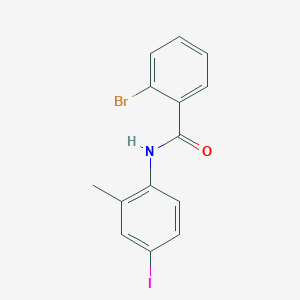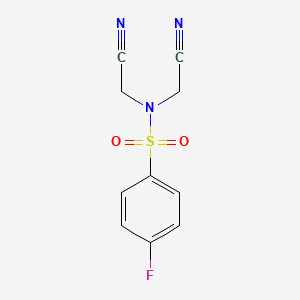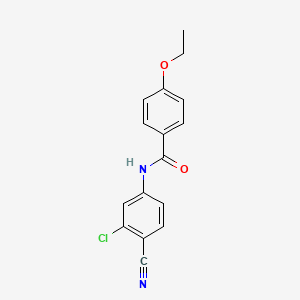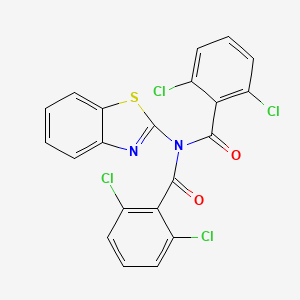![molecular formula C15H14N2O3 B11179725 4-[(6-Methylpyridin-2-yl)carbamoyl]phenyl acetate](/img/structure/B11179725.png)
4-[(6-Methylpyridin-2-yl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-Methylpyridin-2-yl)carbamoyl]phenyl acetate is an organic compound that features a pyridine ring substituted with a methyl group and a phenyl ring substituted with an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-Methylpyridin-2-yl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 6-methylpyridine-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-[(6-Methylpyridin-2-yl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-[(6-Methylpyridin-2-yl)carbamoyl]benzoic acid.
Reduction: 4-[(6-Methylpyridin-2-yl)carbamoyl]phenylamine.
Substitution: 4-[(6-Methylpyridin-2-yl)carbamoyl]phenyl derivatives with various functional groups.
Scientific Research Applications
4-[(6-Methylpyridin-2-yl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(6-Methylpyridin-2-yl)carbamoyl]phenyl acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
4-[(6-Methylpyridin-2-yl)carbamoyl]phenyl propanoate: Similar structure but with a propanoate group instead of an acetate group.
4-[(6-Methylpyridin-2-yl)carbamoyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
Uniqueness: 4-[(6-Methylpyridin-2-yl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a pyridine ring and an acetate group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
[4-[(6-methylpyridin-2-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-3-5-14(16-10)17-15(19)12-6-8-13(9-7-12)20-11(2)18/h3-9H,1-2H3,(H,16,17,19) |
InChI Key |
IRHYAUGLBHUFEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11179656.png)

![9-(4-methoxyphenyl)-7-(3-morpholinopropyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11179697.png)

![dimethyl 2-[2,2,7-trimethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11179703.png)

![ethyl (2E)-3-[2-(1H-benzimidazol-2-yl)hydrazinyl]-2-cyanoprop-2-enoate](/img/structure/B11179707.png)
![N-(4-ethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11179709.png)
![6',6'-Dimethyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexan]-2'-one](/img/structure/B11179714.png)

![2-[(4-Bromo-2-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B11179724.png)
![N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B11179726.png)


